molecular formula C19H22F3N3O3S B319828 N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B319828
M. Wt: 429.5 g/mol
InChI Key: MHJPPOIKHRGDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the pyrimidine ring.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the pyrimidine derivative with sec-butylamine and a suitable acylating agent to form the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: can be compared to other pyrimidine derivatives with similar structural features, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its potential as a drug candidate or functional material.

Properties

Molecular Formula

C19H22F3N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-butan-2-yl-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H22F3N3O3S/c1-5-11(2)23-17(26)10-29-18-24-13(9-16(25-18)19(20,21)22)12-6-7-14(27-3)15(8-12)28-4/h6-9,11H,5,10H2,1-4H3,(H,23,26)

InChI Key

MHJPPOIKHRGDCB-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC(C)NC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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